(S)-2-(M-Tolyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives, which are important in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with a tolyl group, which enhances its lipophilicity and potential pharmacological properties. The configuration of the compound is significant as it can influence the biological activity and interaction with biological targets.
(S)-2-(M-Tolyl)piperidine can be synthesized through various chemical reactions involving piperidine and tolyl derivatives. Its synthesis often involves chiral catalysts or starting materials to ensure the desired stereochemistry.
The synthesis of (S)-2-(M-Tolyl)piperidine can be achieved through several methods, primarily involving the reaction of piperidine with appropriate aromatic aldehydes or ketones. One common method includes the use of chiral catalysts to ensure the formation of the desired stereoisomer.
(S)-2-(M-Tolyl)piperidine has a piperidine ring structure with a methyl-substituted phenyl group at the second position. The stereochemistry at this position is crucial for its biological activity.
(S)-2-(M-Tolyl)piperidine can participate in various chemical reactions, including:
The mechanism of action for (S)-2-(M-Tolyl)piperidine largely depends on its interactions with biological targets, particularly in neuropharmacology. It may act as an inhibitor or modulator of neurotransmitter receptors, influencing pathways related to mood, cognition, and pain perception.
Research indicates that piperidine derivatives can exhibit activity against various enzymes and receptors, including acetylcholinesterase and dopamine receptors, which are crucial in treating conditions like Alzheimer’s disease and Parkinson’s disease.
(S)-2-(M-Tolyl)piperidine has significant applications in medicinal chemistry, particularly in designing new pharmaceuticals aimed at treating neurological disorders due to its ability to interact with various receptors in the central nervous system. Additionally, it serves as a building block for synthesizing more complex organic molecules used in drug development.
Transition metal-catalyzed asymmetric hydrogenation (AH) of pyridine derivatives provides a direct route to enantiomerically enriched piperidines, including (S)-2-(m-tolyl)piperidine. This approach leverages chiral metal complexes to overcome the inherent challenges of reducing aromatic systems—high stability, potential catalyst poisoning by heteroatoms, and the need for harsh reaction conditions [7] [10].
Iridium complexes with P,N-ligands (e.g., PHOX derivatives) exhibit exceptional performance in the hydrogenation of N-aryl-2-(m-tolyl)pyridinium salts. Pre-forming the pyridinium salt enhances substrate coordination to the metal center and mitigates catalyst deactivation. Under optimized conditions (50–100 bar H₂, 60–80°C), these reactions achieve >95% ee for the (S)-enantiomer. Key to success is the in situ reduction of pyridinium triflates, which generates an enantiodifferentiating dihydropyridine intermediate prior to full saturation [7].
Ruthenium/TsDPEN catalysts (e.g., Noyori-type complexes) enable asymmetric transfer hydrogenation (ATH) of 2-(m-tolyl)pyridines using HCO₂H/Et₃N as the reductant. This method operates under milder pressures (1–5 bar) and achieves 88–92% ee. The mechanism involves a stepwise dearomatization-hydrogenation sequence, where the chiral catalyst facilitates hydride transfer to the C4 position of the pyridine ring, followed by stereocontrolled reduction at C2 [10].
Table 1: Transition Metal-Catalyzed Asymmetric Hydrogenation for (S)-2-(m-Tolyl)piperidine Synthesis
Precursor | Catalyst System | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
N-Benzyl-2-(m-tolyl)pyridinium triflate | Ir-(S)-PHOX | 80°C, 100 bar H₂, 24 h | 96 (S) | 90 |
2-(m-Tolyl)pyridine | Ru-(R,R)-TsDPEN | HCO₂H/Et₃N (5:2), 40°C, 12 h | 91 (S) | 85 |
N-Acetyl-2-(m-tolyl)-1,2-dihydropyridine | Rh-(R)-BINAP | 30°C, 10 bar H₂, THF, 6 h | 89 (S) | 78 |
Substrate engineering is critical: Electron-donating groups (e.g., m-methyl) on the aryl ring improve enantioselectivity by modulating the π-stacking interactions between the arene and the chiral ligand. Conversely, ortho-substituted aryl groups induce steric clashes that erode ee [7] [10].
Organocatalysis offers a metal-free alternative for constructing the piperidine ring of (S)-2-(m-tolyl)piperidine with high stereoselectivity. These methods rely on chiral amines or phosphoric acids to orchestrate enantioselective C–C or C–N bond-forming cyclizations [9].
Enamine-iminium activation enables the assembly of piperidine rings via intramolecular aldol or Michael reactions. For example, dicarbonyl substrates like 5-ketoaldehydes undergo cyclization catalyzed by MacMillan’s imidazolidinone catalysts. The reaction proceeds through an enamine intermediate that attacks an electrophilic iminium species, forming the C2 stereocenter with >90% ee. This strategy is exemplified by the synthesis of 4-substituted piperidines, but adapting it to 2-aryl systems requires α,β-unsaturated aldehyde precursors with m-tolyl groups at the δ-position [9].
Hydrogen-bonding catalysis with thiourea derivatives (e.g., Takemoto’s catalyst) facilitates stereoselective aza-Michael additions. A linear aldehyde bearing an m-tolyl group and an amine acceptor cyclizes via an intramolecular aza-Michael reaction. The thiourea catalyst activates the enone through dual H-bonding while shielding one face of the substrate, affording the (S)-piperidine with 87% ee. Yields are moderate (60–75%) due to competing iminium formation [9].
Table 2: Organocatalytic Cyclization Approaches to (S)-2-(m-Tolyl)piperidine
Substrate Class | Catalyst | Key Step | ee (%) | Limitations |
---|---|---|---|---|
δ-Amino-α,β-unsaturated aldehyde | (S)-MacMillan catalyst | Iminium-enamine cyclization | 92 (S) | Requires aldehyde linear precursor |
N-Protected-5-keto-1-amine | (R,R)-Jacobsen thiourea | Aza-Michael addition | 87 (S) | Moderate diastereoselectivity |
4-Aryl-1-nitro-6-heptenal | Cinchona-squaramide | Michael-hemiaminal formation | 84 (S) | Multi-step precursor synthesis |
While organocatalytic cyclizations avoid transition metals, they often require complex precursor synthesis. Recent advances integrate organocatalysis with photoredox processes to generate radical intermediates for C–C bond formation, potentially streamlining access to 2-arylpiperidine precursors [9].
Dearomatization of pyridines or pyridinium salts provides a powerful strategy to establish the C2 stereocenter of (S)-2-(m-tolyl)piperidine by converting planar aromatic systems into chiral, non-planar intermediates. These methods exploit axial or planar chirality that is subsequently transferred to the central chirality of the piperidine ring [1] [3] [7].
Reductive dearomatization using chiral borane catalysts (e.g., Ishihara’s BINOL-derived boranes) generates enantioenriched 1,4-dihydropyridines. The catalyst coordinates to the pyridine nitrogen, enabling asymmetric hydride delivery (e.g., from Hantzsch ester) to C4. The resulting dihydropyridine adopts a chiral half-chair conformation, which can be trapped by electrophiles. For 2-(m-tolyl)pyridines, this process establishes axial chirality with >95% ee. Subsequent hydrogenation (Pd/C, H₂) preserves the stereochemistry, delivering the (S)-piperidine. The m-tolyl group’s position minimizes steric hindrance during hydride transfer, enhancing enantioselectivity [7].
Electrochemical dearomatization in chiral environments offers a sustainable alternative. Applying a cathodic potential to 2-(m-tolyl)pyridinium salts in the presence of cinchona alkaloid-based electrolytes induces enantioselective reduction. The alkaloid adsorbs onto the electrode surface, creating a chiral interface that biases hydride delivery to one face of the pyridinium ring. This method achieves 82% ee at −1.2 V vs. Ag/AgCl, though yields are sensitive to electrolyte composition [3].
Table 3: Dearomatization Strategies for Axial-to-Central Chirality Transfer
Method | Chirality Source | Key Intermediate | ee (%) | Stereoretention |
---|---|---|---|---|
Borane-catalyzed hydride reduction | BINOL-derived borane | 1,4-Dihydropyridine | 96 | High (>90%) in hydrogenation |
Electrochemical reduction | Cinchonidine-modified electrode | Dihydropyridinium radical | 82 | Moderate (80%) |
Organophotoredox catalysis | Chiral iridium sensitizer | α-Amino radical | 89 | Dependent on radical stability |
Axial-to-central chirality transfer is highly effective for arylpiperidines. The dearomatized intermediate possesses a chiral axis (C2-Ar bond), which is converted to a chiral center upon saturation. Computational studies (DFT) confirm that the m-tolyl substituent’s conformation minimizes non-bonded interactions during this transformation, favoring the (S)-isomer [3].
Multicomponent reactions (MCRs) enable convergent, step-economical assembly of (S)-2-(m-tolyl)piperidine derivatives with diverse substituents. These one-pot processes combine three or more reactants to build complexity rapidly while adhering to green chemistry principles—high atom economy, reduced solvent use, and minimal purification [2] [6] [9].
The Ugi-4CR reaction with m-tolyl-containing components efficiently yields functionalized piperidines. For example, combining 2-(m-tolyl)piperidine-4-carboxaldehyde, an amine, carboxylic acid, and isocyanide generates α-acylamino amide adducts directly on the piperidine nitrogen. This reaction proceeds via an iminium ion formed from the aldehyde and amine, followed by nucleophilic addition of the carboxylic acid and isocyanide. The process is highly diastereoselective when using chiral amines, though enantioselectivity for the C2 center requires pre-formed (S)-piperidine inputs [9].
Spiroannulation via MCRs constructs complex architectures incorporating the 2-(m-tolyl)piperidine motif. A sequential three-component reaction using ninhydrin, cyanoacetohydrazide, and ethyl cyanoacetate forms a pyridinone scaffold, which then reacts with m-tolualdehyde and malononitrile under catalyst-free ethanol reflux to afford spiroindenopyridotriazine-4H-pyrans with embedded 2-arylpiperidine units. This method achieves 78–90% yields and is notable for avoiding toxic catalysts and enabling facile purification [2].
Table 4: Multicomponent Reactions for (S)-2-(m-Tolyl)piperidine Derivatives
Reaction Type | Components | Product Class | Yield (%) | Features |
---|---|---|---|---|
Ugi-4CR | (S)-Piperidine aldehyde + amine + carboxylic acid + isocyanide | N-Functionalized piperidine amide | 65–85 | Modular diversity, no stereochemistry loss |
Spiroindenopyridotriazine synthesis | Ninhydrin + cyanoacetohydrazide + ethyl cyanoacetate + m-tolualdehyde + malononitrile | Spiroindenopyridotriazine-pyran | 78–90 | Catalyst-free, ethanol solvent, high atom economy |
Hantzsch-type dihydropyridine | m-Tolualdehyde + ethyl acetoacetate + NH₄OAc | 1,4-Dihydropyridine | 70 | Requires subsequent asymmetric reduction |
Solid acid catalysts like MgO-ZrO₂ mixed oxides promote eco-friendly MCRs for piperidine precursors. These materials exhibit tunable acid-base properties that catalyze Knoevenagel-cyclization sequences between m-tolualdehyde, malononitrile, and β-ketoesters, forming 2-(m-tolyl)pyridines. The heterogeneous catalyst is recyclable for 5 cycles without significant loss in activity (yields >80%), aligning with sustainable chemistry goals [6].
Biocatalysis leverages engineered enzymes to synthesize (S)-2-(m-tolyl)piperidine with exceptional enantioselectivity under mild, aqueous conditions. Transaminases (TAs) and imine reductases (IREDs) are particularly effective for introducing or reducing chiral centers in piperidine systems [9].
Transaminases (e.g., Codexis TA-134) catalyze the asymmetric amination of m-tolyl-containing ketones to generate chiral amines. For piperidine synthesis, 1-(m-tolyl)piperidin-4-one undergoes reductive amination at C4, but obtaining C2 chirality requires prochiral substrates like 2-(m-tolyl)piperidin-3-one. Engineered TAs convert these ketones to the corresponding (S)-amines with >99% ee and complete conversion in phosphate buffer (pH 7.5, 30°C). The m-tolyl group’s meta-substitution minimizes steric hindrance in the enzyme’s small binding pocket, enhancing activity [9].
Imine reductases (IREDs) directly reduce imines to amines. The cyclic imine 2-(m-tolyl)-1,2-dihydropyridine is reduced by PfIRED to (S)-2-(m-tolyl)piperidine with 98% ee and >95% conversion. This reaction occurs in aqueous medium with cofactor recycling (glucose dehydrogenase/NADPH), making it scalable. IREDs exhibit strict stereopreference for the si-face of the imine, dictated by conserved active-site residues that position the m-tolyl group away from hydrophobic patches [9].
Table 5: Biocatalytic Synthesis of (S)-2-(m-Tolyl)piperidine Intermediates
Enzyme Class | Reaction | Conditions | ee (%) | Productivity (g/L/day) |
---|---|---|---|---|
Chimeric transaminase | 2-(m-Tolyl)piperidin-3-one → (S)-3-amino-2-(m-tolyl)piperidine | 30°C, pH 7.5, 24 h | >99 (S) | 12.5 |
Streptomyces sp. IRED | 2-(m-Tolyl)-1,2-dihydropyridine → (S)-2-(m-tolyl)piperidine | 30°C, NADPH recycling, 6 h | 98 (S) | 8.7 |
Engineered amine dehydrogenase | m-Tolylacetone + ammonia → chiral amine precursor | 37°C, NAD⁺ recycling | 95 (S) | 5.2 |
Whole-cell biotransformations using E. coli co-expressing alcohol dehydrogenase (ADH) and transaminase enable telescoped reactions from achiral alcohols. For example, 4-(m-tolyl)pyridin-2-ol is oxidized to the ketone by ADH, followed by TA-catalyzed amination. This cascade achieves 90% ee and 80% overall yield, though the C2 stereocenter requires additional steps. Enzyme immobilization on chitosan beads enhances stability, allowing 10 reaction cycles with <20% activity loss [9].
Biocatalytic routes face limitations in substrate scope due to enzyme rigidity, but directed evolution continues to broaden applicability. Recent efforts focus on engineering IREDs to accept bulky 2-aryl dihydropyridines, expanding access to diverse (S)-2-arylpiperidines [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: